

Thiophene-2,4-dicarbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Thiophene-2,4-dicarbaldehyde

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An In-depth Technical Guide to **Thiophene-2,4-dicarbaldehyde**: Properties, Reactivity, and Applications

Introduction

Thiophene-2,4-dicarbaldehyde is a heterocyclic organic compound featuring a five-membered thiophene ring substituted with two aldehyde functional groups at the 2 and 4 positions. This unique arrangement of a sulfur-containing aromatic core with reactive carbonyl groups makes it a highly valuable and versatile building block in synthetic chemistry. Its structural rigidity, electron-deficient aromatic system, and dual reactive sites provide a robust platform for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties of this molecule is crucial for leveraging its full potential in creating novel pharmaceuticals, functional polymers, and advanced materials.^[1] This guide offers a comprehensive overview of its core chemical properties, reactivity, synthesis, and key applications.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of **Thiophene-2,4-dicarbaldehyde** are essential for its identification, purification, and application in controlled chemical reactions.

Core Physical Properties

The physical characteristics of **Thiophene-2,4-dicarbaldehyde** are summarized below. These properties are critical for selecting appropriate solvents and reaction conditions.

Property	Value	Source
Molecular Formula	C ₆ H ₄ O ₂ S	[2] [3]
Molar Mass	140.16 g/mol	[2]
Monoisotopic Mass	139.9932 Da	[3]
Appearance	Typically a yellow to brown solid	[1]
Density	~1.373 g/cm ³ (Predicted)	[2]
Solubility	Soluble in common organic solvents like ethanol and dichloromethane.	[1]

Spectroscopic Data Summary

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following table outlines the expected characteristic signals.

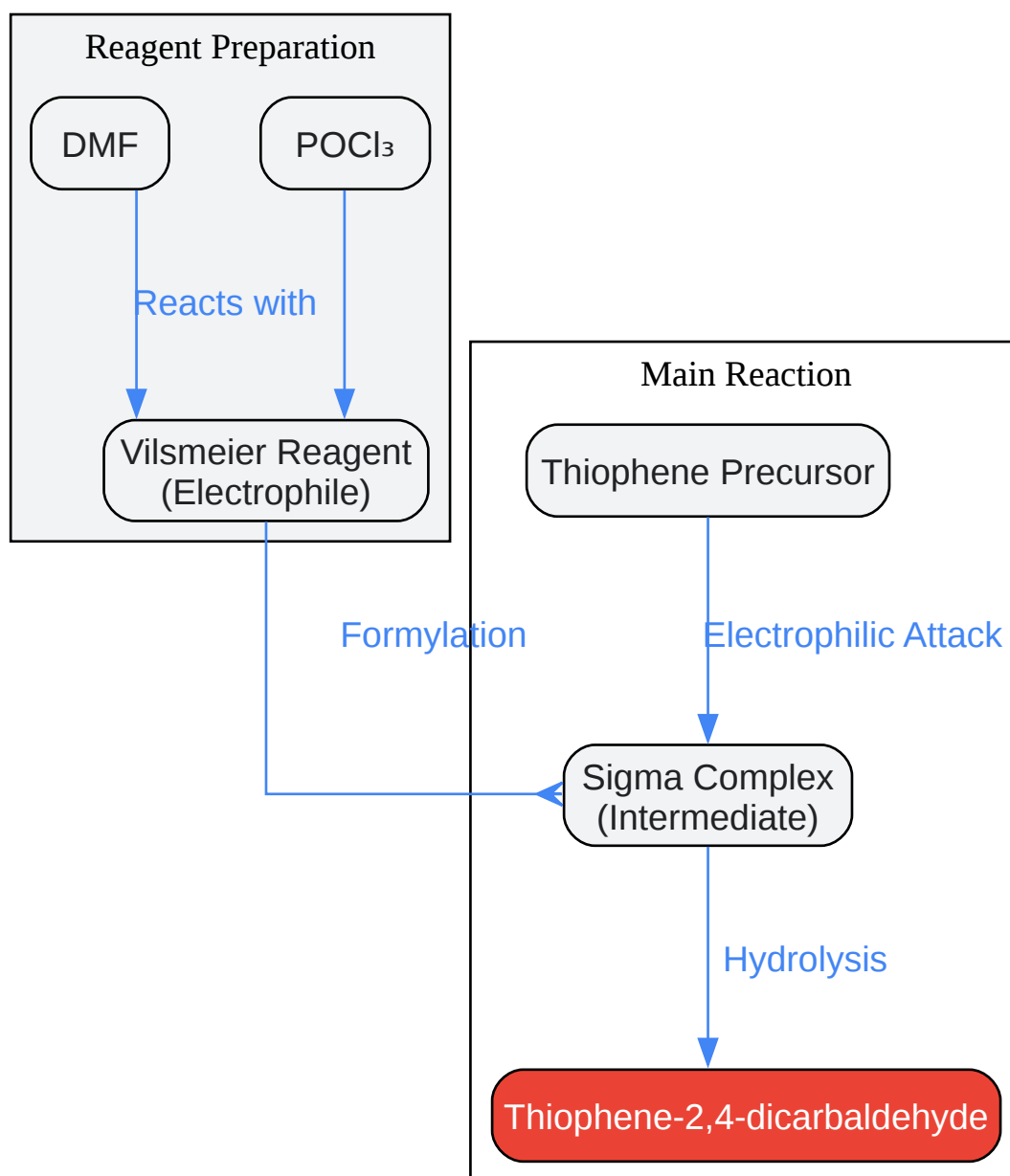
Technique	Characteristic Signals
^1H NMR	Aldehyde protons (CHO) typically appear as singlets in the δ 9.8-10.0 ppm region. Thiophene ring protons will show distinct signals in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns dependent on the specific isomer. [4] [5]
^{13}C NMR	The carbonyl carbons of the aldehyde groups are expected in the δ 180-190 ppm range. Carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm). [4]
IR Spectroscopy	A strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde groups is expected around $1670\text{-}1700\text{ cm}^{-1}$. [4] [6]
Mass Spectrometry	The mass spectrum will exhibit a molecular ion peak (M^+) at m/z corresponding to its molecular weight (~ 140.16).

Synthesis and Reaction Pathways

The synthesis of **Thiophene-2,4-dicarbaldehyde** typically involves the introduction of aldehyde groups onto a pre-existing thiophene ring. While specific routes for the 2,4-isomer can be proprietary, a common conceptual approach is the formylation of a substituted thiophene precursor.

General Synthetic Workflow

One of the most powerful methods for introducing aldehyde groups to activated aromatic rings is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent. The workflow below illustrates this conceptual pathway.



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Caption: Conceptual workflow for the formylation of a thiophene precursor.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes a general Vilsmeier-Haack formylation, a plausible method for synthesizing thiophene aldehydes.

- **Reagent Preparation:** In a cooled, inert atmosphere reaction vessel, slowly add phosphorus oxychloride (POCl_3) to an excess of N,N-dimethylformamide (DMF) with stirring. Maintain the temperature below 10°C . Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve the appropriate thiophene starting material in a suitable solvent (e.g., DMF or a chlorinated solvent). Slowly add this solution to the prepared Vilsmeier reagent, maintaining a controlled temperature.
- **Heating & Quenching:** After the addition is complete, gently heat the reaction mixture (e.g., to $60\text{--}80^\circ\text{C}$) for several hours to drive the reaction to completion. Monitor progress using TLC. Once complete, cool the mixture and carefully pour it onto crushed ice.
- **Hydrolysis & Neutralization:** Add a solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt and neutralize the acidic mixture until a basic pH is achieved. This step is crucial as it liberates the free aldehyde.
- **Extraction & Purification:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product using column chromatography or recrystallization to yield pure **Thiophene-2,4-dicarbaldehyde**.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of **Thiophene-2,4-dicarbaldehyde** is dominated by the interplay between its electron-deficient aromatic ring and its two highly electrophilic aldehyde groups.

Reactivity of the Aldehyde Groups

The aldehyde groups are the primary sites for nucleophilic attack and condensation reactions. This reactivity is the cornerstone of its utility as a molecular scaffold.^[4]

- **Condensation Reactions:** It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel

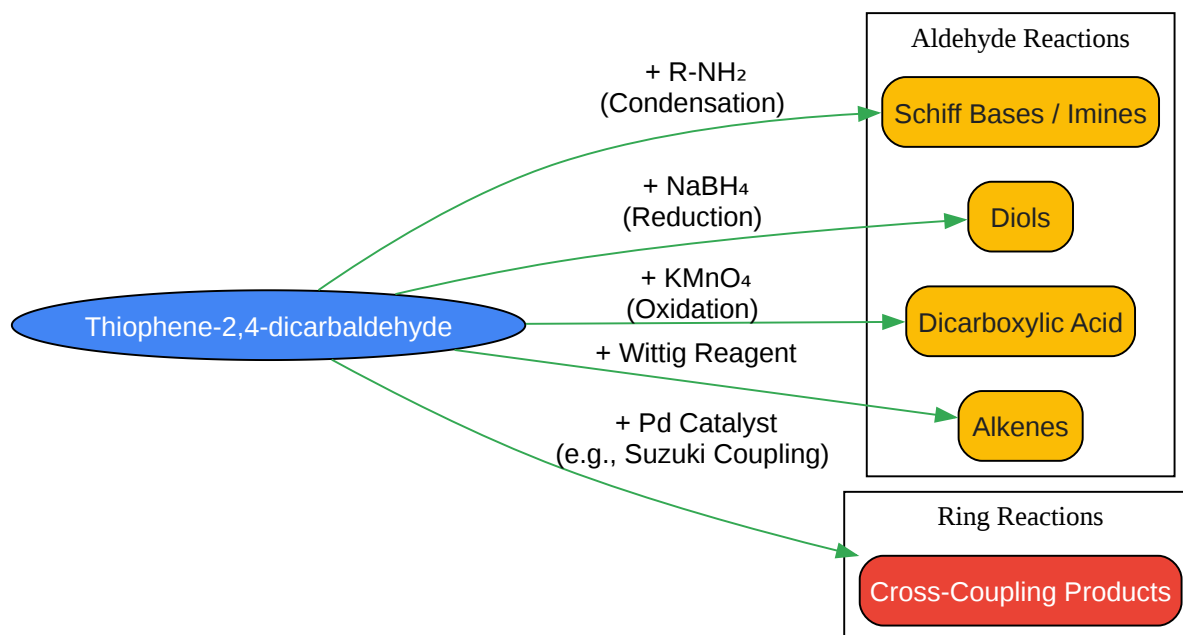
condensations.[4] These reactions are fundamental for building larger, conjugated molecular systems used in dyes, probes, and pharmaceuticals.

- **Oxidation:** The aldehyde groups can be oxidized to the corresponding carboxylic acids (Thiophene-2,4-dicarboxylic acid) using standard oxidizing agents like potassium permanganate or chromic acid.
- **Reduction:** Conversely, they can be reduced to hydroxyl groups (diols) using reducing agents such as sodium borohydride (NaBH_4).
- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde groups into alkene functionalities, enabling carbon-carbon bond formation and chain extension.

Reactivity of the Thiophene Ring

The thiophene ring itself is aromatic, but its reactivity is significantly influenced by the two strongly electron-withdrawing aldehyde substituents.

- **Electrophilic Aromatic Substitution:** Unlike unsubstituted thiophene, which is highly reactive towards electrophiles, the thiophene ring in this molecule is deactivated.[7][8] The aldehyde groups pull electron density out of the ring, making electrophilic substitution (e.g., nitration, halogenation) significantly more difficult and requiring harsh conditions.
- **Nucleophilic Aromatic Substitution:** The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.
- **Metal-Catalyzed Cross-Coupling:** The C-H or C-halogen bonds on the thiophene ring can participate in cross-coupling reactions like Suzuki or Stille coupling, allowing for the attachment of various aryl or alkyl groups. This is a powerful strategy for synthesizing complex thiophene derivatives.[5]



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Caption: Key reactivity pathways of **Thiophene-2,4-dicarbaldehyde**.

Applications in Drug Discovery and Materials Science

The unique chemical properties of **Thiophene-2,4-dicarbaldehyde** make it a valuable precursor in several high-technology fields.

- **Pharmaceutical Synthesis:** The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including anti-inflammatory, anticancer, and antimicrobial agents.[9][10][11] **Thiophene-2,4-dicarbaldehyde** serves as an excellent starting point for creating libraries of novel thiophene-based compounds. Its two aldehyde "handles" allow for the systematic introduction of different chemical moieties to probe structure-activity relationships (SAR).[12][13]

- **Functional Materials:** The ability to form extended conjugated systems through condensation reactions makes it a key monomer for the synthesis of conductive polymers and organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
- **Fluorescent Probes and Dyes:** The rigid, planar structure of the thiophene ring combined with conjugated systems formed from its aldehyde groups can give rise to molecules with interesting photophysical properties, including strong fluorescence, making them suitable for use as biological probes or advanced dyes.[4]

Safety and Handling

As with any reactive chemical, proper handling of **Thiophene-2,4-dicarbaldehyde** is essential. Based on data for related thiophene aldehydes, the following precautions should be observed.

- **Hazards:** May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.[15][17]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15][17] Handle in a well-ventilated area or a chemical fume hood.[14]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended to prevent oxidation of the aldehyde groups.[17][18]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[17]

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- To cite this document: BenchChem. [Thiophene-2,4-dicarbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153583#thiophene-2-4-dicarbaldehyde-chemical-properties]

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